Dermocybin

Description

Structure

3D Structure

Properties

CAS No. |

7229-69-8 |

|---|---|

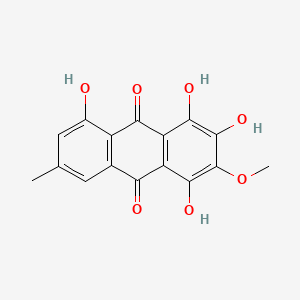

Molecular Formula |

C16H12O7 |

Molecular Weight |

316.26 g/mol |

IUPAC Name |

1,3,4,5-tetrahydroxy-2-methoxy-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O7/c1-5-3-6-8(7(17)4-5)12(19)10-9(11(6)18)14(21)16(23-2)15(22)13(10)20/h3-4,17,20-22H,1-2H3 |

InChI Key |

WZDHOIZUFUBGHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Dermocybin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin is a naturally occurring anthraquinone pigment that exhibits a characteristic reddish-purple hue. As a member of the broader class of fungal anthraquinones, this compound and its related compounds have garnered interest for their potential biological activities and applications, ranging from natural dyes to pharmacological leads. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, tailored for a scientific audience.

Natural Sources and Distribution

This compound is predominantly biosynthesized by fungi belonging to the genus Cortinarius, specifically within the subgenus Dermocybe. These mushrooms are widespread in various ecosystems and are known for their vibrant pigmentation, which is a result of a complex mixture of anthraquinone compounds.

Fungal Species

The primary and most well-documented source of this compound is Cortinarius sanguineus , commonly known as the blood-red webcap. Several other species within the Dermocybe group are also known to produce this compound, often alongside other related anthraquinones like emodin and dermorubin. These species are chemotaxonomically classified based on their pigment profiles. The "Sanguinea-pigment group," for instance, is characterized by the presence of red pigments where this compound is a major constituent.[1]

Distribution within the Fungal Fruiting Body

The anthraquinone pigments, including this compound, are typically concentrated in the fruiting bodies of the fungi. The vibrant colors of the gills, cap, and stipe of these mushrooms are direct indicators of the presence and relative concentrations of these compounds.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different fungal species and even within collections of the same species due to environmental and genetic factors. The following table summarizes the available quantitative data.

| Fungal Species | Sample Type | Total Anthraquinone Yield (% of dry weight) | This compound Content (% of total anthraquinones) | Reference |

| Cortinarius sanguineus | Fruiting Body | 6% | 31% | [2] |

| Dermocybe sanguinea | Fresh Fruiting Bodies | Not Reported | A major component of the 56g of emodin/dermocybin fraction isolated from 10.5 kg of fresh fungi. | [3][4] |

| Cortinarius sanguineus and Cortinarius semisanguineus | Fruiting Bodies | 6% (from 10 kg of fresh fungi yielding 60g of anthraquinone powder) | A major component (over 90% with emodin and their glucosides) | [5] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from fungal sources.

Extraction of Anthraquinones from Fungal Material

A common method for extracting anthraquinones from Cortinarius species involves enzymatic hydrolysis to cleave glycosidic linkages, followed by solvent extraction.

Protocol: Enzymatic Hydrolysis and Solvent Extraction

-

Sample Preparation: Fresh or dried fungal fruiting bodies are ground into a fine powder.

-

Enzymatic Hydrolysis: The powdered fungal material is suspended in an aqueous buffer (e.g., pH 5.0) to facilitate the action of endogenous β-glucosidases, which hydrolyze the glycosidic forms of anthraquinones (e.g., this compound-1-β-D-glucopyranoside) to their aglycone forms, including this compound.[3][4] The suspension is incubated to allow for complete hydrolysis.

-

Solvent Extraction: Following hydrolysis, the mixture is extracted with an organic solvent such as acetone or a mixture of toluene-ethyl acetate-ethanol-formic acid.[3][6][7] The organic phase, containing the anthraquinones, is then collected.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract enriched with this compound and other anthraquinones.

Isolation and Purification of this compound

Thin-Layer Chromatography (TLC) is a widely used technique for the separation and isolation of this compound from the crude extract.

Protocol: Two-Dimensional Thin-Layer Chromatography

-

Plate Preparation: A silica gel TLC plate is used as the stationary phase.

-

Sample Application: The crude anthraquinone extract is dissolved in a minimal amount of a suitable solvent and spotted onto the corner of the TLC plate.

-

First Dimension Development: The plate is developed in the first dimension using a solvent system of n-pentanol-pyridine-methanol (6:4:3, v/v/v) .[6][7]

-

Second Dimension Development: After drying, the plate is rotated 90 degrees and developed in the second dimension using a solvent system of toluene-ethyl acetate-ethanol-formic acid (10:8:1:2, v/v/v/v) .[6][7]

-

Visualization and Isolation: The separated compounds, including this compound, are visualized under UV light. The corresponding spot can be scraped from the plate and the this compound eluted with a suitable solvent for further analysis.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is the method of choice for the sensitive and specific quantification of this compound.

Protocol: HPLC-MS/MS Analysis

-

Sample Preparation: The purified this compound fraction or the crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution is typically used with:

-

Eluent A: Water with 0.1% (v/v) formic acid.

-

Eluent B: Methanol with 0.1% (v/v) formic acid.[8]

-

-

Gradient Program: A linear gradient from a low to a high percentage of Eluent B over a run time of approximately 15-20 minutes.

-

Flow Rate: 0.4 mL/min.[8]

-

Column Temperature: 40 °C.[8]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for anthraquinones.

-

Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used.

-

Quantification: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument, monitoring the specific precursor-to-product ion transition for this compound.

-

-

Quantification: A calibration curve is generated using certified standards of this compound of known concentrations to quantify the amount of this compound in the sample.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the extraction and isolation of this compound from fungal sources.

References

- 1. Revised taxon definition in European Cortinarius subgenus Dermocybe based on phylogeny, chemotaxonomy, and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Toxicity Assessment of Cortinarius sanguineus Anthraquinone Aglycone Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative Isolation of Anthraquinones from the Fungus Dermocybe sanguined Using Enzymatic Hydrolysis by the Endogenous β-Glucosidase [agris.fao.org]

- 5. CSDB: Search results [csdb.glycoscience.ru]

- 6. Two-dimensional TLC separation and mass spectrometric identification of anthraquinones isolated from the fungus Dermocybe sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Two-Dimensional TLC Separation and Mass Spectrometric Identification of Anthraquinones Isolated from the Fungus Dermocybe sanguinea | Semantic Scholar [semanticscholar.org]

- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]

An In-depth Technical Guide to Dermocybin and its Glycosidic Forms in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermocybin, a naturally occurring anthraquinone pigment found in various fungi, particularly of the Cortinarius genus, and its corresponding glycosidic derivatives are compounds of significant interest due to their potential applications in various fields, including as natural colorants and pharmacologically active agents. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound and its glycosides, with a focus on their structure, biosynthesis, extraction, and biological activities. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to facilitate further research and development.

Introduction

This compound is a polyketide-derived anthraquinone characterized by its vibrant color. In nature, it often exists in both its aglycone form and as glycosides, most notably as this compound-1-β-D-glucopyranoside. The presence and concentration of these compounds can vary between different fungal species. The glycosidic linkage significantly influences the solubility and potential bioavailability of this compound, making the study of both forms crucial for understanding their biological roles and potential applications.

Chemical Structure and Properties

This compound is chemically known as 1,3,4,5-tetrahydroxy-2-methoxy-7-methylanthracene-9,10-dione. The core structure is an anthraquinone scaffold with multiple hydroxyl groups and a methoxy group, which contribute to its chemical reactivity and biological activity. The glycosidic forms typically involve the attachment of a sugar moiety, such as glucose, to one of the hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₇ |

| Molecular Weight | 316.26 g/mol |

| IUPAC Name | 1,3,4,5-tetrahydroxy-2-methoxy-7-methylanthracene-9,10-dione |

| Appearance | Colored solid |

Quantitative Data

The concentration of this compound and its glycosides can vary significantly depending on the fungal species and extraction method. The following table summarizes key quantitative findings from the literature.

Table 2: Quantitative Analysis of this compound and its Glycosides in Fungi

| Fungal Source | Compound(s) | Yield/Concentration | Reference |

| Cortinarius sanguineus | Emodin and this compound | 56 g of aglycone fraction from 10.5 kg of fresh fungi | [1][2][3] |

| Dermocybe sanguinea | Emodin and this compound | Fraction 1 (94% of total pigment) contained almost exclusively these aglycones after enzymatic hydrolysis. | [1][2][3] |

Experimental Protocols

Extraction and Isolation of this compound Aglycones via Enzymatic Hydrolysis

This protocol is adapted from a method utilizing the endogenous β-glucosidase in Dermocybe sanguinea to hydrolyze the glycosidic bonds, leading to a high yield of the aglycone forms.[1][2][3]

Materials:

-

Fresh fungal bodies of Dermocybe sanguinea

-

Water

-

Acetone

-

Toluene

-

Ethyl acetate

-

Ethanol

-

Formic acid

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and equipment

Procedure:

-

Homogenization: Homogenize fresh fungal material in water. The endogenous β-glucosidase present in the fungus will catalyze the hydrolysis of this compound-1-β-D-glucopyranosides.

-

Incubation: Allow the homogenate to incubate to ensure complete enzymatic hydrolysis. The optimal conditions for the endogenous β-glucosidase should be maintained (e.g., pH and temperature), though the original study relies on the natural conditions of the fungal homogenate.

-

Extraction: Following hydrolysis, perform a sequential extraction. First, an aqueous buffer extraction can be used, followed by an acetone extraction. This strategy helps to selectively yield different types of anthraquinones.

-

Fractionation: The process yields two main fractions: Fraction 1, containing the primary pigments emodin and this compound, and Fraction 2, containing anthraquinone carboxylic acids.

-

Purification: Separate the components of each fraction using thin-layer chromatography (TLC). The recommended eluent system is a mixture of toluene, ethyl acetate, ethanol, and formic acid in a ratio of 10:8:1:2 (v/v/v/v).

-

Characterization: Detect and characterize the separated compounds on the TLC plates using a densitometer-spectrophotometer. Further characterization of the isolated compounds in Fraction 1 can be performed by combined gas chromatography-mass spectrometry (GC-MS) after methylation and acetylation.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is crucial for the accurate quantification of this compound and its glycosides in fungal extracts. The following provides a general framework for developing such a method.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The gradient program should be optimized to achieve good separation of the analytes.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection Wavelength: Based on the UV-Vis absorption maxima of this compound and its glycosides.

-

Injection Volume: Typically 10-20 µL.

Method Validation:

The method should be validated according to standard guidelines (e.g., ICH) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound and its glycosides.

Table 3: 13C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| Data not yet fully available in the searched literature | Further experimental work is required |

Biological Activity and Signaling Pathways

The biological activities of this compound and its glycosides are an area of active research. Current findings primarily revolve around their metabolism and potential toxicity.

Metabolism

This compound has been shown to be metabolized by a range of human cytochrome P450 (CYP) enzymes, including CYP1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A7.[4] The metabolic pathways involve oxidation and conjugation reactions.[5]

The formation of this compound glucuronides is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, and 2B15.[4] Furthermore, sulfonation of this compound is carried out by sulfotransferase (SULT) enzymes SULT1B1, 1C2, and 2A1.[4]

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific cellular signaling pathways modulated by this compound and its glycosides. However, other glycosides have been shown to influence a variety of signaling pathways, which suggests potential avenues of investigation for this compound. For instance, some cardiac glycosides have been found to exert anticancer activity by modulating multiple signaling pathways, including necroptosis, MAPK, and NOD-like receptor pathways.[6] Delphinidin and its glycosides, which are also natural pigments, have been shown to impact the PI3K-AKT signaling pathway.[7]

Future research should focus on investigating the effects of this compound and its glycosides on key cellular signaling cascades, such as those involved in inflammation, cell proliferation, and apoptosis, to elucidate their pharmacological potential.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Preparative Isolation of Anthraquinones from the Fungus Dermocybe sanguined Using Enzymatic Hydrolysis by the Endogenous β-Glucosidase [agris.fao.org]

- 4. Anthraquinone biocolourant this compound is metabolized whereas dermorubin is not in in vitro liver fractions and recombinant metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biological Role and Analysis of Dermocybin in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin, a naturally occurring anthraquinone pigment, is a significant secondary metabolite found in various species of fungi, particularly within the Cortinarius genus.[1][2] As a polyketide, its biosynthesis is intricately linked to the fungus's primary metabolic pathways, and it serves diverse biological roles, including acting as a precursor to other complex pigments like dermorubin. This technical guide provides an in-depth overview of the biological significance of this compound, its quantitative analysis, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Biological Role of this compound

This compound plays a multifaceted role in the metabolic landscape of fungi. Its functions extend beyond simple pigmentation and are of increasing interest due to its bioactive properties.

Pigmentation and Ecological Interactions

As a pigment, this compound contributes to the vibrant coloration of Cortinarius species. This coloration is believed to play a role in the fungus's interaction with its environment, although the precise ecological advantages are still under investigation.

Precursor in Secondary Metabolite Biosynthesis

This compound is a key intermediate in the biosynthesis of other anthraquinone pigments. It is derived from the polyketide pathway, with atrochrysone carboxylic acid being a crucial precursor.[3][4] Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of a diverse array of related compounds.[5]

Antimicrobial and Photoantimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly its photo-activated antimicrobial activity. When exposed to light, its ability to inhibit the growth of certain pathogenic microorganisms is significantly enhanced.[1][2]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Photo-antimicrobial Activity of this compound

| Microorganism | Wavelength (nm) | PhotoMIC (μM) | PhotoMIC (μg/mL) | Reference |

| Staphylococcus aureus | 530 | 39.5 | 12.5 | [1][2] |

| Candida albicans | 530 | 2.4 | 0.75 | [1][2] |

Table 2: Abundance in Fungal Species

| Fungal Species | This compound Content (% dry weight) | Reference |

| Cortinarius sanguineus | 31 | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and analysis of this compound from fungal sources.

Extraction of this compound from Cortinarius species

This protocol is adapted from methods described for the extraction of anthraquinone pigments from fungi.

Materials:

-

Fresh or dried fruiting bodies of Cortinarius species

-

Methanol

-

Mortar and pestle or blender

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh a known amount of fresh or dried fungal material. If using fresh material, chop it into small pieces.

-

Grinding: Grind the fungal material to a fine powder using a mortar and pestle. For larger quantities, a blender can be used.

-

Methanol Extraction: Transfer the powdered fungal material to a flask and add methanol in a 1:10 (w/v) ratio.

-

Maceration: Stir the mixture at room temperature for 24 hours in the dark to prevent photodegradation of the pigments.

-

Filtration: Filter the mixture through filter paper to separate the methanol extract from the fungal biomass.

-

Concentration: Concentrate the methanol extract using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.

-

Storage: Resuspend the dried extract in a known volume of methanol and store in a sealed glass vial at -20°C in the dark.

Thin-Layer Chromatography (TLC) Analysis of this compound

This protocol provides a method for the qualitative analysis of this compound in a fungal extract.

Materials:

-

TLC plates (silica gel 60 F254)

-

This compound standard (if available)

-

Fungal extract (from Protocol 1)

-

Developing solvent: Toluene:Ethyl acetate:Formic acid (10:8:2, v/v/v)

-

TLC developing tank

-

Capillary tubes for spotting

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. This will be the origin.

-

Spotting: Using a capillary tube, carefully spot a small amount of the fungal extract onto the origin. If a this compound standard is available, spot it alongside the extract for comparison. Allow the spots to dry completely.

-

Development: Pour the developing solvent into the TLC tank to a depth of about 0.5 cm. Place the spotted TLC plate into the tank, ensuring the origin line is above the solvent level. Cover the tank and allow the solvent to ascend the plate.

-

Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to dry completely.

-

Analysis: Visualize the separated spots under visible light and then under a UV lamp at 254 nm and 366 nm. This compound typically appears as a distinct colored spot.

-

Rf Value Calculation: Calculate the Retention Factor (Rf) for the this compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

High-Performance Liquid Chromatography (HPLC-DAD) for Quantification of this compound

This protocol describes a method for the quantitative analysis of this compound using HPLC with a Diode Array Detector (DAD).

Materials:

-

HPLC system with a DAD detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard of known concentration

-

Fungal extract (from Protocol 1), filtered through a 0.45 µm syringe filter

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Autosampler vials

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in methanol at different known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient elution can be used, for example:

-

0-20 min: 20-80% B

-

20-25 min: 80% B

-

25-30 min: 80-20% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: DAD, monitor at the maximum absorbance wavelength for this compound (approximately 480-490 nm).

-

-

Calibration Curve: Inject the standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered fungal extract.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard. Calculate the concentration of this compound in the extract using the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound stands out as a fungal secondary metabolite with significant biological activities and potential applications. Its role in fungal metabolism as a precursor and a bioactive compound warrants further investigation. The experimental protocols and analytical workflows detailed in this guide provide a solid foundation for researchers to explore the fascinating chemistry and biology of this compound. Future research focusing on the elucidation of its complete biosynthetic pathway and the exploration of its full pharmacological potential is highly encouraged.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fungal Anthraquinone Photoantimicrobials Challenge the Dogma of Cationic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

Delving into Dermocybin: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of dermocybin, a naturally occurring anthraquinone pigment found in certain species of mushrooms. While specific quantitative solubility data for this compound remains limited in publicly available literature, this document provides valuable insights by presenting solubility data for the structurally similar and co-occurring anthraquinone, emodin. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of fungal pigments like this compound and presents a visual workflow to guide researchers in this process.

Understanding this compound and its Significance

This compound is a polyketide synthesized by fungi of the genus Dermocybe. Like other anthraquinones, it possesses a distinctive chromophore responsible for its coloration and has garnered interest for its potential biological activities. The solubility of such compounds is a critical physicochemical property that governs their extraction, purification, formulation, and ultimately, their bioavailability and therapeutic efficacy.

Quantitative Solubility Data of Emodin as a Proxy for this compound

Due to the scarcity of direct solubility data for this compound, this guide presents quantitative data for emodin, an anthraquinone that shares a similar structural backbone and is often extracted from the same fungal sources. This information can serve as a valuable reference point for researchers initiating studies on this compound.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 54[1] | 25[1] |

| Dimethylformamide (DMF) | 5 | Not Specified |

| Ethanol | 3[1] | 25[1] |

| Ether | 1.4[2] | 25[2] |

| Chloroform | 0.71[2] | 25[2] |

| Benzene | 0.41[2] | 25[2] |

| Carbon Tetrachloride | 0.10[2] | 25[2] |

| Carbon Disulfide | 0.09[2] | 25[2] |

Note: The solubility of emodin, and likely this compound, is known to increase with temperature[3]. The data presented here should be considered as a baseline, with the expectation of higher solubility at elevated temperatures.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This procedure is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (purified solid)

-

A panel of organic solvents (e.g., methanol, ethanol, acetone, chloroform, dimethyl sulfoxide) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial containing the this compound.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The shaking speed should be adequate to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

HPLC Method: Develop an isocratic or gradient HPLC method with a suitable stationary phase (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound. Create a calibration curve using standard solutions of known this compound concentrations.

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

-

-

Calculation of Solubility: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Reporting: Report the average solubility value and the standard deviation from at least three replicate experiments for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a fungal pigment like this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides a foundational understanding of this compound's solubility characteristics, leveraging data from a closely related compound and outlining a clear experimental path forward. For researchers in drug discovery and development, a thorough understanding of solubility is paramount for advancing natural products from the laboratory to potential clinical applications.

References

Dermocybin's Singlet Oxygen Generation: A Technical Overview for Scientific Professionals

An In-depth Guide to the Quantum Yield and Photodynamic Properties of a Fungal Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the singlet oxygen generation quantum yield of Dermocybin, a naturally occurring anthraquinone pigment found in Cortinarius species of fungi. While recognized for its potential in various applications, its efficacy as a photosensitizer is a critical parameter for development. This document collates the available quantitative data, details the experimental methodologies for its determination, and visualizes the associated workflows to support further research and development in photodynamic applications.

Executive Summary

This compound, an anthraquinone pigment, has been investigated for its photophysical properties, specifically its ability to generate singlet oxygen (¹O₂) upon photoirradiation. Recent studies have quantified its singlet oxygen quantum yield (ΦΔ), revealing it to be a relatively poor photosensitizer compared to other related anthraquinones like emodin. This guide synthesizes the key findings, experimental protocols, and logical frameworks pertinent to the study of this compound's photodynamic activity.

Quantitative Photophysical Data

The photophysical properties of this compound and its related compounds, as determined by Hammerle et al. (2023), are summarized below. These data are essential for comparing the photosensitizing efficiency of these fungal metabolites.

| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | ΦΔ (%) |

| This compound (5) | 523 | 5200 | 2 |

| Emodin (4) | 436 | 6500 | 26 |

| This compound-1-O-β-D-glucopyranoside (3) | 523 | 3600 | 2 |

| Emodin-1-O-β-D-glucopyranoside (2) | 436 | 6100 | 23 |

Table 1: Photophysical properties of selected anthraquinones in CD₃OD. Data extracted from Hammerle et al., 2023.

Experimental Protocol: Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield (ΦΔ) for this compound was conducted using an indirect method employing a chemical trap. The following protocol is based on the methodology described in the primary literature.

1. Materials and Reagents:

-

Photosensitizer: this compound (isolated and purified)

-

Singlet Oxygen Trap: 9,10-Dimethylanthracene (DMA)

-

Reference Photosensitizer: Rose Bengal (or other well-characterized standard)

-

Solvent: Deuterated methanol (CD₃OD) or other appropriate solvent

-

Light Source: Calibrated monochromatic light source with a wavelength corresponding to the absorption maximum of the photosensitizer.

-

Spectrophotometer: UV-Vis spectrophotometer for monitoring the absorbance of DMA.

-

Quartz Cuvettes: Standard 1 cm path length quartz cuvettes.

2. Preparation of Solutions:

-

Prepare stock solutions of this compound, the reference photosensitizer, and DMA in the chosen solvent. The concentrations should be adjusted to achieve an absorbance in the optimal range for the spectrophotometer at the irradiation wavelength.

-

Typically, the concentration of the photosensitizer is adjusted to have an absorbance of approximately 0.1 at the excitation wavelength, while the DMA concentration is in the micromolar range.

3. Irradiation Procedure:

-

A solution containing the photosensitizer (this compound or the reference) and DMA is prepared in a quartz cuvette.

-

The solution is irradiated with the monochromatic light source at a constant intensity and temperature.

-

The absorbance of DMA is monitored at its absorption maximum (around 380 nm) at regular time intervals during irradiation. The decrease in DMA absorbance is indicative of its reaction with singlet oxygen.

4. Data Analysis and Quantum Yield Calculation:

-

The rate of DMA bleaching (decrease in absorbance over time) is determined for both the sample (this compound) and the reference photosensitizer.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the known quantum yield of the reference (ΦΔ_ref) using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

Where:

-

k_sample and k_ref are the rates of DMA bleaching for the sample and reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively. These are proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the singlet oxygen quantum yield can be represented as follows:

Caption: Experimental workflow for determining the singlet oxygen quantum yield.

Signaling Pathways and Logical Relationships

At present, there is limited information available regarding specific signaling pathways directly modulated by this compound-generated singlet oxygen. The primary mechanism of action in a photodynamic context is the direct cytotoxic effect of singlet oxygen on cellular components. The logical relationship for this process is straightforward:

Caption: Simplified mechanism of this compound-mediated photodynamic action.

Conclusion

The available data indicate that this compound is a weak photosensitizer with a low quantum yield of singlet oxygen generation.[1] This characteristic is important for consideration in the development of photodynamic therapies or other applications where high singlet oxygen production is desired. The provided experimental protocol offers a robust framework for the continued investigation and validation of the photophysical properties of this compound and other fungal anthraquinones. Further research is warranted to explore potential synergistic effects or alternative mechanisms of action that may contribute to its observed biological activities.

References

In Silico Prediction of Dermocybin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin, a naturally occurring anthraquinone pigment found in some species of mushrooms, has garnered interest for its potential therapeutic applications, including antimicrobial and photo-antimicrobial properties. As the cost and time associated with traditional drug discovery pipelines continue to escalate, in silico methodologies offer a powerful and efficient alternative for predicting the bioactivity of natural products like this compound. This technical guide provides an in-depth overview of the computational approaches that can be employed to investigate and predict the biological activities of this compound, offering a roadmap for researchers in drug discovery and development.

This guide summarizes known quantitative data on this compound's bioactivity and metabolism, outlines detailed protocols for hypothetical in silico experiments, and visualizes key workflows and pathways to facilitate a comprehensive understanding of its therapeutic potential.

Quantitative Bioactivity and Metabolism of this compound

While comprehensive in silico predictive data for this compound is still emerging, existing experimental data provides a solid foundation for computational modeling. The following tables summarize the currently available quantitative information on this compound's metabolic profile and antimicrobial activity.

Table 1: In Vitro Metabolism of this compound by Human Cytochrome P450 (CYP) Enzymes

| CYP Isoform | This compound Consumption (%) in 1 hour |

| CYP1A1 | >80 |

| CYP1A2 | ~60 |

| CYP1B1 | >80 |

| CYP2A6 | ~20 |

| CYP2B6 | ~60 |

| CYP2C8 | ~40 |

| CYP2C9 | ~55 |

| CYP2C19 | ~45 |

| CYP2D6 | ~55 |

| CYP2E1 | ~50 |

| CYP3A4 | ~60 |

| CYP3A7 | ~55 |

Data adapted from in vitro studies with 10 μM this compound and 20 nM human recombinant CYP enzymes.[1][2]

Table 2: Photo-antimicrobial Activity of this compound

| Organism | Condition | Concentration (µg/mL) | Effect |

| Staphylococcus aureus | Green Light (530 nm) | 0.75 | Complete growth inhibition |

| Candida albicans | Green Light (530 nm) | 0.75 | Complete growth inhibition |

This data highlights the potent photo-activated antimicrobial effects of this compound.

Proposed In Silico Investigation of this compound's Antimicrobial Activity

Given this compound's demonstrated activity against Staphylococcus aureus and Candida albicans, a focused in silico investigation can elucidate its mechanism of action. This section outlines a hypothetical virtual screening and molecular docking workflow to identify and characterize potential protein targets.

Experimental Protocols

1. Target Identification and Preparation:

-

Objective: To identify and prepare potential protein targets for this compound in S. aureus and C. albicans.

-

Methodology:

-

Conduct a thorough literature and database (e.g., PDB, UniProt) search for essential proteins in S. aureus and C. albicans that are known targets for existing antimicrobial drugs. Potential targets include Penicillin-Binding Proteins (PBPs) in S. aureus and lanosterol 14-alpha-demethylase in C. albicans.

-

Download the 3D crystal structures of the selected proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures using molecular modeling software (e.g., UCSF Chimera, PyMOL). This involves removing water molecules and existing ligands, adding polar hydrogens, and assigning appropriate atomic charges.

-

2. Ligand Preparation:

-

Objective: To prepare the 3D structure of this compound for docking.

-

Methodology:

-

Obtain the 2D structure of this compound from a chemical database like PubChem.

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel.

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

3. Molecular Docking:

-

Objective: To predict the binding affinity and interaction patterns of this compound with the selected protein targets.

-

Methodology:

-

Utilize a molecular docking program such as AutoDock Vina.

-

Define the binding site on the target protein. This can be done by identifying the active site from the literature or by using a blind docking approach where the entire protein surface is searched.

-

Run the docking simulation to generate multiple binding poses of this compound within the defined binding site.

-

Analyze the results based on the predicted binding energy (in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

-

Visualize the top-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

4. ADMET Prediction:

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

-

Methodology:

-

Submit the chemical structure of this compound to an online ADMET prediction server (e.g., SwissADME, admetSAR).

-

Analyze the predicted parameters, including oral bioavailability, blood-brain barrier penetration, CYP enzyme inhibition, and potential toxicity risks.

-

Predicted Metabolic Pathway of this compound

In vitro studies have shown that this compound is extensively metabolized by human liver enzymes. The primary metabolic routes are oxidation (hydroxylation and demethylation) by CYP enzymes and conjugation (glucuronidation and sulfonation).

Hypothetical Anti-Inflammatory Signaling Pathway Modulation

Many natural anthraquinones exhibit anti-inflammatory properties. A plausible mechanism for such activity is the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. While the specific effects of this compound on this pathway have not been elucidated, a hypothetical model can be proposed for future investigation.

Conclusion

The in silico prediction of this compound's bioactivity represents a promising avenue for accelerating its development as a potential therapeutic agent. By leveraging computational tools for target identification, molecular docking, and ADMET prediction, researchers can gain valuable insights into its mechanisms of action and drug-like properties. The workflows and protocols outlined in this guide provide a framework for a systematic and efficient investigation of this compound's therapeutic potential. Future research combining these in silico approaches with targeted in vitro and in vivo validation will be crucial in fully characterizing the bioactivity of this intriguing natural product and paving the way for its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dermocybin from Fungal Biomass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin is a naturally occurring anthraquinone pigment found in several species of fungi, most notably within the genus Cortinarius, particularly Cortinarius sanguineus (also known as Dermocybe sanguinea).[1] This molecule and its derivatives are of significant interest to the scientific community due to their potential applications as natural colorants and their diverse biological activities. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from fungal biomass, intended to aid researchers in isolating this compound for further study and development.

Data Presentation

The following tables summarize quantitative data related to the composition and yield of this compound and related anthraquinones from Cortinarius sanguineus.

Table 1: Relative Abundance of Major Anthraquinones in Cortinarius sanguineus

| Anthraquinone | Relative Abundance (% of dry weight) |

| Emodin | 63% |

| This compound | 31% |

| Dermorubin | 4% |

Source: Based on data from studies on Finnish Cortinarius sanguineus.[2]

Table 2: Extraction and Purification Yields of this compound and Related Anthraquinones

| Method | Starting Material | Product | Yield | Purity of this compound |

| Enzymatic Hydrolysis & Extraction | 10.5 kg fresh fungi | Fraction 1 (Emodin & this compound) | 56 g | Not specified |

| Multiple Liquid-Liquid Partition | C. sanguineus biomass | Purified this compound | Not specified | 99.74% |

Source: Data compiled from preparative isolation studies.[2]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Solvent Extraction of this compound

This protocol utilizes the endogenous β-glucosidase in the fungal biomass to hydrolyze this compound glycosides, increasing the yield of the aglycone form.[2]

Materials:

-

Fresh or frozen fruiting bodies of Cortinarius sanguineus

-

Distilled water

-

Acetone

-

Homogenizer/blender

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator

-

Filter paper

Procedure:

-

Homogenization: Homogenize fresh or thawed fungal biomass in distilled water.

-

Enzymatic Hydrolysis: Incubate the homogenate to allow the endogenous β-glucosidase to hydrolyze the anthraquinone glycosides. The optimal pH for this enzymatic reaction is around 5.0.[2]

-

Extraction: Following hydrolysis, extract the homogenate with acetone. This can be done by adding acetone to the mixture and stirring or shaking for several hours. A sequential extraction with an aqueous buffer followed by acetone can selectively yield non-carboxylic acid-containing anthraquinones like this compound.

-

Filtration and Concentration: Filter the acetone extract to remove solid fungal debris. Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Fractionation: The resulting aqueous solution will contain a mixture of anthraquinones. This crude extract can then be further purified using chromatographic methods. This method can yield two main fractions: one containing emodin and this compound, and another containing anthraquinone carboxylic acids.[2]

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from a crude extract using silica gel column chromatography.

Materials:

-

Crude anthraquinone extract (from Protocol 1 or other extraction methods)

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, ethanol, formic acid, chloroform, methanol

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar mobile phase. A common solvent system for separating anthraquinones is a mixture of toluene, ethyl acetate, ethanol, and formic acid (e.g., in a ratio of 10:8:1:2 v/v/v/v).[2] The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

-

Analysis of Fractions: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent to identify the fractions containing this compound.

-

Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Protocol 3: Advanced Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for separating compounds prone to irreversible adsorption on silica gel.[3]

Materials:

-

Centrifugal Partition Chromatograph

-

Crude methanolic extract of Cortinarius sanguineus

-

Solvents: Chloroform, ethyl acetate, methanol, water, acetic acid

Procedure:

-

Solvent System Preparation: Prepare a biphasic solvent system composed of chloroform, ethyl acetate, methanol, water, and acetic acid in a volumetric ratio of 3:1:3:2:1.[3] Thoroughly mix the solvents and allow the phases to separate.

-

CPC Instrument Setup: Fill the CPC rotor with the stationary phase (either the upper or lower phase of the solvent system, depending on the desired mode of operation).

-

Sample Injection: Dissolve the crude extract in a suitable volume of the mobile phase and inject it into the CPC system.

-

Elution and Fractionation: Pump the mobile phase through the CPC system at a constant flow rate. The separation occurs based on the differential partitioning of the analytes between the two liquid phases. Collect fractions of the eluate.

-

Analysis and Processing: Analyze the collected fractions using TLC or HPLC to identify those containing pure this compound. Pool the pure fractions and remove the solvent to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Dermocybin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin is a naturally occurring anthraquinone pigment found in certain species of mushrooms, particularly within the Dermocybe subgenus of Cortinarius. These compounds are of increasing interest to researchers due to their potential as natural colorants and their diverse biological activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in fungal extracts and biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array (DAD) and Mass Spectrometry (MS), offers a powerful tool for the separation, identification, and quantification of this compound and its related compounds.

This document provides detailed application notes and standardized protocols for the analysis of this compound using HPLC, intended to guide researchers in establishing robust analytical workflows.

I. Experimental Protocols

A. Protocol 1: Extraction of this compound from Fungal Material

This protocol outlines a general procedure for the extraction of this compound from dried fungal carpophores.

Materials and Reagents:

-

Dried and milled fungal material (e.g., Cortinarius sanguineus)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ultrasonicator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

-

Microwave Assisted Extraction (MAE) system (optional)

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of finely ground, dried fungal material into a centrifuge tube.

-

Solvent Addition: Add 10 mL of 75% methanol in water to the sample.[1]

-

Extraction:

-

Ultrasonication: Place the sample tube in an ultrasonic bath for 30 minutes at room temperature.

-

Vortexing: Vortex the sample for 2 minutes to ensure thorough mixing.

-

(Optional) Microwave-Assisted Extraction: For enhanced extraction efficiency, a microwave-assisted extraction step can be employed.[1]

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Storage: The extracted sample is now ready for HPLC analysis. If not analyzed immediately, store at 4°C in the dark.

B. Protocol 2: HPLC-DAD Analysis of this compound

This protocol provides a standard method for the quantitative analysis of this compound using HPLC with DAD detection.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD). |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient Elution | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Injection Volume | 10 µL. |

| Detection | DAD, monitoring at 280 nm and 490 nm. UV-Vis spectra recorded from 200-600 nm. |

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Injection: Inject the prepared standards and extracted samples onto the HPLC system.

-

Data Acquisition: Acquire chromatograms and UV-Vis spectra for all injections.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

C. Protocol 3: LC-MS Analysis for Metabolite Identification

This protocol is designed for the identification of this compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation and Conditions:

| Parameter | Specification |

| LC-MS System | An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient Elution | A suitable gradient to separate this compound from its potential metabolites (e.g., 5-95% B over 15 minutes). |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5 µL. |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes. |

| Mass Analyzer | Full scan mode (e.g., m/z 100-1000) and data-dependent MS/MS acquisition for fragmentation analysis.[2][3] |

Procedure:

-

System Setup and Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Sample Analysis: Inject the extracted samples into the LC-MS system.

-

Data Acquisition: Acquire full scan mass spectra and MS/MS fragmentation data.

-

Data Analysis:

-

Extract ion chromatograms for the expected m/z of this compound and its predicted metabolites (e.g., hydroxylated, demethylated, glucuronidated).[2][4]

-

Analyze the fragmentation patterns in the MS/MS spectra to confirm the identity of this compound and elucidate the structures of its metabolites.

-

Utilize metabolomics software for feature detection, alignment, and comparison between different sample groups.

-

II. Data Presentation

Quantitative Data Summary

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Major UV-Vis λmax (nm) |

| This compound | Varies | 315.0510 | 313.0354 | ~280, 490 |

| Hydroxylated this compound | Varies | 331.0459 | 329.0303 | Not specified |

| Demethylated this compound | Varies | 301.0354 | 299.0198 | Not specified |

| This compound Glucuronide | Varies | 491.1032 | 489.0876 | Not specified |

Note: Retention times are highly dependent on the specific HPLC/LC-MS system and conditions used.

III. Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: A streamlined workflow for the HPLC-based analysis of this compound from fungal samples.

Metabolic Pathway of this compound

Caption: The metabolic pathway of this compound, highlighting Phase I and Phase II enzymatic reactions.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anthraquinone biocolourant this compound is metabolized whereas dermorubin is not in in vitro liver fractions and recombinant metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the separation and identification of Dermocybin and other related anthraquinone pigments from fungal extracts using two-dimensional thin-layer chromatography (2D-TLC). The methodologies outlined are based on established scientific literature and are intended to guide researchers in the analysis of these compounds, which are of interest for their potential pharmacological activities.

Introduction

This compound is an anthraquinone pigment found in certain species of mushrooms, particularly those belonging to the genus Dermocybe (now often classified within Cortinarius). Anthraquinones from natural sources are a diverse group of compounds with a wide range of biological activities. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and preliminary identification of these pigments from complex fungal extracts. This document details a 2D-TLC method that provides enhanced resolution compared to one-dimensional TLC, which is particularly useful for separating structurally similar anthraquinones.

Experimental Protocols

This section provides a detailed methodology for the extraction of anthraquinones from fungal material and their subsequent separation by 2D-TLC.

Fungal Material and Extraction

Fresh or dried fruiting bodies of Dermocybe species are used as the source of anthraquinone pigments.

Protocol for Extraction:

-

Sample Preparation: Finely grind the dried fungal material to a powder.

-

Extraction: Macerate the powdered fungal material with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature. The extraction can be facilitated by ultrasonication.

-

Filtration: Filter the extract to remove solid fungal debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.

-

Sample Solution for TLC: Dissolve a small amount of the crude extract in a minimal volume of methanol or ethanol to prepare the spotting solution for TLC analysis.

Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This technique involves developing the TLC plate in two different solvent systems, with the plate being rotated 90 degrees between the two developments. This allows for a much better separation of complex mixtures.

Materials:

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ TLC plates.

-

Mobile Phase 1 (First Dimension): n-pentanol : pyridine : methanol (6:4:3, v/v/v).

-

Mobile Phase 2 (Second Dimension): Toluene : ethyl acetate : ethanol : formic acid (10:8:1:2, v/v/v/v).[1]

-

TLC developing chambers.

-

Capillary tubes for spotting.

-

UV lamp (254 nm and 366 nm).

-

Visualization reagents (e.g., iodine vapor, p-anisaldehyde spray).

Protocol for 2D-TLC:

-

Plate Preparation: Lightly draw a starting line with a pencil on two adjacent sides of the TLC plate, about 1.5 cm from the edge. The intersection of these lines will be the origin for spotting.

-

Spotting: Using a capillary tube, carefully apply a small, concentrated spot of the fungal extract solution onto the origin. Allow the solvent to evaporate completely.

-

First Dimension Development: Place the TLC plate in a developing chamber saturated with Mobile Phase 1, ensuring the edge with the starting line is immersed in the solvent, but the spot itself is above the solvent level. Allow the solvent front to ascend to about 1 cm from the top edge of the plate.

-

Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood to completely remove all traces of the first solvent system. A hairdryer can be used to accelerate drying.[1]

-

Second Dimension Development: Rotate the plate 90 degrees so that the line of separated spots from the first development is now at the bottom. Place the plate in a second developing chamber saturated with Mobile Phase 2. Allow the solvent to ascend to about 1 cm from the top edge.

-

Final Drying and Visualization: Remove the plate, mark the second solvent front, and dry it completely.

Visualization of Separated Compounds

The separated anthraquinone spots can be visualized using the following methods:

-

Visible Light: Many anthraquinones are naturally colored and can be observed directly on the plate.

-

UV Light: Observe the plate under short-wave (254 nm) and long-wave (366 nm) UV light. Many anthraquinones will show fluorescence or quenching, appearing as bright or dark spots.[1]

-

Staining Reagents:

-

Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Unsaturated compounds will appear as yellowish-brown spots.

-

p-Anisaldehyde Spray Reagent: Spray the plate with a solution of p-anisaldehyde in ethanol and sulfuric acid, and then gently heat the plate. Different compounds will produce spots of various colors.

-

Data Presentation: Rf Values

The retention factor (Rf) is a key parameter for compound identification in TLC. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In 2D-TLC, two Rf values are obtained for each compound, corresponding to each solvent system.

The following table summarizes the approximate Rf values for this compound and related anthraquinones based on the described 2D-TLC system. These values are estimated from published chromatograms and may vary slightly depending on experimental conditions.

| Compound | Mobile Phase 1 Rf (approx.) | Mobile Phase 2 Rf (approx.) |

| This compound | 0.55 | 0.65 |

| Emodin | 0.80 | 0.85 |

| Physcion | 0.90 | 0.95 |

| Endocrocin | 0.30 | 0.40 |

| Dermolutein | 0.45 | 0.55 |

| Dermorubin | 0.20 | 0.30 |

| 5-Chlorodermorubin | 0.25 | 0.35 |

| Emodin-1-β-D-glucopyranoside | 0.10 | 0.15 |

| This compound-1-β-D-glucopyranoside | 0.15 | 0.20 |

Mandatory Visualizations

Experimental Workflow for 2D-TLC Separation

The following diagram illustrates the key steps in the 2D-TLC workflow for the separation of anthraquinones.

Caption: Workflow for 2D-TLC separation of anthraquinones.

Logical Relationship of TLC Components

This diagram shows the logical relationship between the different components of the thin-layer chromatography process.

Caption: Key components and their roles in TLC.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Dermocybin Glucosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermocybin, a naturally occurring anthraquinone pigment, has garnered interest for its potential pharmacological activities. It is primarily found in fungi of the Dermocybe genus, often in its glycosidic form, this compound-1-β-D-glucopyranoside. The isolation of pure this compound is crucial for further research and development. Enzymatic hydrolysis presents a mild and specific method for cleaving the glycosidic bond to yield the aglycone, this compound. This document provides detailed protocols for the enzymatic isolation of this compound using the endogenous β-glucosidase found in the fungus Dermocybe sanguinea. This method offers a high yield and simplifies the purification process compared to harsh chemical hydrolysis techniques.

Principle

The enzymatic hydrolysis method relies on the catalytic activity of β-glucosidase, which specifically cleaves the β-glycosidic linkage between the glucose molecule and the this compound aglycone. In the case of Dermocybe sanguinea, the endogenous β-glucosidase present in the fungal cells is utilized, eliminating the need for an external enzyme source. The process involves the incubation of the fungal material under conditions that favor the enzymatic activity, leading to the release of free this compound.

Data Presentation

The following table summarizes the quantitative data from a preparative scale isolation of anthraquinones from Dermocybe sanguinea using endogenous enzymatic hydrolysis.

| Parameter | Value | Reference |

| Starting Material (Fresh Fungi) | 10.5 kg | |

| Fraction 1 (Emodin and this compound) | ||

| Yield | 56 g | |

| Percentage of Total Pigment | 94% | |

| Fraction 2 (Anthraquinone Carboxylic Acids) | ||

| Yield | 3.3 g | |

| Percentage of Total Pigment | 6% |

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound from Dermocybe sanguinea via enzymatic hydrolysis.

Materials and Equipment:

-

Fresh or frozen fruit bodies of Dermocybe sanguinea

-

Distilled water

-

Acetone

-

Homogenizer or blender

-

Large incubation vessels

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

Chromatography columns and packing material (e.g., silica gel)

-

Solvents for chromatography (e.g., toluene, ethyl acetate, ethanol, formic acid)

-

Analytical instruments for product identification (e.g., TLC, HPLC, MS, NMR)

Protocol for Enzymatic Hydrolysis and Extraction:

-

Fungal Material Preparation:

-

Start with fresh or deep-frozen fruit bodies of Dermocybe sanguinea.

-

Clean the fungal material to remove any debris.

-

Homogenize the fungi in a blender with an equal volume of distilled water.

-

-

Enzymatic Hydrolysis:

-

Transfer the fungal homogenate to a large vessel.

-

Incubate the homogenate at room temperature for a period of 24 to 48 hours. The endogenous β-glucosidase will catalyze the hydrolysis of the this compound glucosides during this time. The optimal pH for the endogenous enzyme is reported to be around 5.0.

-

Monitor the hydrolysis progress by periodically taking small samples and analyzing them using Thin Layer Chromatography (TLC) to observe the appearance of the this compound spot and the disappearance of the glucoside spot.

-

-

Extraction of Aglycones:

-

After complete hydrolysis, add an equal volume of acetone to the fungal slurry to precipitate proteins and extract the anthraquinone pigments.

-

Stir the mixture for several hours.

-

Filter the mixture through a Büchner funnel to separate the fungal debris from the pigment-containing extract.

-

Wash the fungal residue with additional acetone to ensure complete extraction of the pigments.

-

-

Concentration and Fractionation:

-

Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator.

-

The concentrated aqueous solution will contain the liberated this compound and other anthraquinones.

-

Upon cooling, the less polar anthraquinones, including this compound and emodin, will precipitate.

-

Collect the precipitate (Fraction 1) by filtration.

-

The remaining aqueous solution contains the more polar anthraquinone carboxylic acids (Fraction 2).

-

Protocol for Purification of this compound:

-

Chromatographic Separation:

-

The crude this compound-containing fraction (Fraction 1) can be further purified using column chromatography.

-

Prepare a silica gel column and equilibrate it with a suitable non-polar solvent.

-

Dissolve the crude fraction in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. A common eluent system for separating anthraquinones is a mixture of toluene, ethyl acetate, ethanol, and formic acid (e.g., in a ratio of 10:8:1:2 v/v/v/v).

-

Collect the fractions and monitor the separation using TLC.

-

-

Product Identification and Characterization:

-

Combine the fractions containing pure this compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Caption: Experimental workflow for this compound isolation.

Caption: Enzymatic hydrolysis of this compound glucoside.

Dermocybin: A Fungal Anthraquinone for Advanced Textile Dyeing

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Dermocybin, a naturally occurring anthraquinone pigment, presents a compelling alternative to synthetic dyes for textile applications. Extracted from fungi of the Cortinarius genus, particularly Cortinarius sanguineus (syn. Dermocybe sanguinea), this colorant offers vibrant reddish hues and demonstrates promising performance on various fibers. This document provides detailed protocols for the extraction of this compound and its application to polyester, polyamide, and wool, along with a summary of its performance characteristics and toxicological profile.

Chemical Profile

This compound is a hydroxyanthraquinone, a class of compounds known for their color and biological activity. Its chemical structure is fundamental to its dyeing properties and its interactions with textile fibers.

Experimental Protocols

Protocol 1: Extraction of this compound from Cortinarius sanguineus

This protocol details the isolation of this compound and other anthraquinone aglycones from fresh fungal material using endogenous enzymatic hydrolysis.[1] The method yields a primary fraction containing emodin and this compound.

Workflow:

Methodology:

-

Homogenization: Fresh fruiting bodies of Cortinarius sanguineus are homogenized in an equal volume of water (1:1 w/v).

-

Enzymatic Hydrolysis: The homogenate is incubated at 38°C for 48 hours. This allows the fungus's native β-glucosidase to hydrolyze the anthraquinone glycosides (this compound-1-β-D-glucopyranoside) into their aglycone forms (this compound).

-

Extraction: The resulting slurry is filtered, and the fungal mass is washed with acetone to extract the pigments.

-

Concentration: The acetone is evaporated from the filtrate under reduced pressure.

-

Precipitation: The remaining aqueous solution is acidified to pH 3 with hydrochloric acid (HCl), causing the anthraquinone aglycones to precipitate.

-

Collection and Drying: The precipitate is collected by centrifugation or filtration and then dried. This yields "Fraction 1," which is rich in emodin and this compound. A yield of approximately 56 g of this fraction can be obtained from 10.5 kg of fresh fungi.[1]

Protocol 2: High-Temperature Disperse Dyeing of Polyester and Polyamide

This method is suitable for dyeing synthetic fibers like polyester (PET) and polyamide (PA) where high temperatures are required for dye penetration.

Methodology:

-

Fabric Preparation: Scour polyester and polyamide fabrics to remove any impurities.

-

Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 50:1. Disperse the purified this compound powder (1.0% on weight of fabric, o.w.f.) in water. The pH of the bath should be adjusted to 5 for polyester and 5.5 for polyamide using a sodium acetate-acetic acid buffer.

-

Dyeing Process:

-

Immerse the fabric in the dye bath at 60°C.

-

Increase the temperature to 130°C for polyester or 120°C for polyamide at a rate of 2°C/minute.

-

Maintain this temperature for 60 minutes.

-

Cool the dye bath to 70°C.

-

-

Post-Treatment:

-

Remove the dyed fabric and rinse thoroughly with water.

-

Perform a reduction clearing process for polyester to remove surface dye and improve fastness. This involves treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 0.5 g/L of a dispersing agent at 70°C for 20 minutes.

-

Rinse the fabric again and air dry.

-

Protocol 3: Mordant Dyeing of Wool

This protocol uses metal salts (mordants) to create a complex with the dye molecule, which then binds strongly to protein fibers like wool. A pre-mordanting technique is described.

Workflow:

Methodology:

-

Fabric Preparation: Scour wool fabric to ensure it is clean.

-

Pre-mordanting:

-

Prepare a mordant bath with a 50:1 liquor ratio. Dissolve the chosen mordant (e.g., 10% o.w.f. potassium aluminum sulfate) in water.

-